molecular formula C39H47N4O8P B025961 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite CAS No. 110764-79-9

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Cat. No. B025961
M. Wt: 760.8 g/mol
InChI Key: UVUOJOLPNDCIHL-XKZJCBTISA-N
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Description

Synthesis Analysis

The synthesis of related phosphoramidite compounds involves multi-step chemical processes that ensure high purity and yield. These processes typically include the protection of nucleoside hydroxyl groups, coupling reactions to introduce phosphoramidite functionalities, and subsequent deprotection steps. The semisynthesis of similar phosphoramidite derivatives has been described in various studies, highlighting efficient routes to these compounds for oligonucleotide synthesis (Uddin et al., 2010).

Molecular Structure Analysis

The molecular structure of phosphoramidite compounds is characterized by spectroscopic methods such as NMR, which provide insights into the stereochemistry and electronic environment of the phosphorous center and its adjacent groups. Structural studies of variously oxidized phosphoramidite derivatives have shown that reactions proceed with retention of P-configuration, highlighting the stability and specificity of these compounds during synthesis (Gács-baitz et al., 2009).

Chemical Reactions and Properties

Phosphoramidite compounds participate in key chemical reactions during oligonucleotide synthesis, including the coupling reaction which forms phosphodiester bonds between nucleosides. The efficiency and specificity of these reactions are critical for the synthesis of oligonucleotides with precise sequences. The chemical properties of phosphoramidite derivatives, such as reactivity and stability, are influenced by their protective groups and the electronic nature of the substituents (Beijer et al., 1990).

Scientific Research Applications

1. Affinity Chromatography and Phosphorylation

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite has been utilized as a critical component in affinity chromatography and oligonucleotide phosphorylation. Higgins et al. (1989) explained its use in attaching a uridine residue to synthetic oligodeoxyribonucleotide, enabling selective retention on chromatographic supports and conversion to a form with a 5' phosphate group (Higgins et al., 1989).

2. Synthesis of Oligonucleotides

The compound is integral in the synthesis of oligonucleotides. Shah et al. (1994) discussed its use in preparing photoactive RNA phosphoramidites like 5-bromouridine and 5-iodouridine, essential for incorporating photoprobes into RNA sequences (Shah et al., 1994). Additionally, Uddin et al. (2010) described its use in the enzymatic synthesis of 6-chloropurine-2′-deoxyriboside and subsequent chemical conversion for the synthesis of fluorescently labeled oligonucleotides (Uddin et al., 2010).

3. Enhancing RNA Biochemistry Studies

Beijer et al. (1990) utilized this compound for assembling oligoribonucleotides with 2'-O-methylation, highlighting its significance in RNA biochemistry research (Beijer et al., 1990).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and avoiding breathing dust or fumes .

Future Directions

The future directions of this compound could involve its use in the development of new biochemical reagents and in the synthesis of novel oligonucleotides for use in genetic research and therapeutic applications .

properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O9P/c1-27(2)44(28(3)4)54(51-25-11-23-41)53-36-34(52-38(37(36)49-7)43-24-22-35(45)42-39(43)46)26-50-40(29-12-9-8-10-13-29,30-14-18-32(47-5)19-15-30)31-16-20-33(48-6)21-17-31/h8-10,12-22,24,27-28,34,36-38H,11,25-26H2,1-7H3,(H,42,45,46)/t34-,36-,37-,38-,54?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUOJOLPNDCIHL-XKZJCBTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447505
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS RN

110764-79-9
Record name Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110764-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
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5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
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5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

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